N-methyl-N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-METHYL-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with N-methyl-4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-METHYL-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-METHYL-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. It also interacts with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-N-methylacetamide: Similar in structure but lacks the indole moiety.
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Similar in structure with additional functional groups.
Uniqueness
N-METHYL-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is unique due to its specific indole-based structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H19N3O/c1-13-18(17-6-4-5-7-19(17)21-13)12-20-15-8-10-16(11-9-15)22(3)14(2)23/h4-12,21H,1-3H3 |
InChI Key |
MUXGAHGFEPUIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=C(C=C3)N(C)C(=O)C |
Origin of Product |
United States |
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